Antimycobacterial Activity Against M. intracellulare: Comparable Efficacy to Rifampicin at the Same Tested Concentration
In a solid-medium dilution assay against Mycobacterium intracellulare, the compound (reported as 2-mercapto-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, the thiol tautomer of the target compound) achieved complete (100%) growth inhibition at a minimum inhibitory concentration (MIC) of 200 μg/mL in 4 out of 5 independent experiments [1]. This inhibition level matched that of the first-line antituberculosis drug rifampicin tested under identical experimental conditions at the same 200 μg/mL concentration [1]. By contrast, the closely related analog 2-(propylthio)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one required a significantly lower MIC of only 6.5 µg/mL to achieve comparable inhibition against M. tuberculosis (H37Rv), illustrating that the 2-thioxo/2-mercapto parent possesses a distinct, more moderate potency profile that may be preferable for generating analogs with tunable activity [2].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against mycobacterial growth |
|---|---|
| Target Compound Data | MIC 200 μg/mL; 100% inhibition in 4/5 experiments against M. intracellulare |
| Comparator Or Baseline | Rifampicin: MIC 200 μg/mL under identical conditions; 2-(Propylthio) analog: MIC 6.5 μg/mL against M. tuberculosis H37Rv |
| Quantified Difference | Target compound matches rifampicin efficacy at the same concentration; ~31-fold less potent than the propylthio analog (200 vs. 6.5 μg/mL) |
| Conditions | Solid nutrient medium (Middlebrook 7H9 broth with glycerol); visual assessment of M. intracellulare growth; 5 independent experiments |
Why This Matters
For researchers requiring a moderately potent antimycobacterial scaffold that can be further optimized through S-derivatization, this compound provides a validated starting point with efficacy comparable to a clinical standard at the tested concentration.
- [1] Seciko, O.; Uncu, A.; Gurina, N.; Slabko, I.; Goliak, N.; Macaev, F.; Țarencov, V.; Valica, V.; Uncu, L. Proprietățile antimicobacteriene ale derivatilor de 5H-[1,3,4]thiadiazolo[2,3β]quinazolin-5-onă. Revista Farmaceutică a Moldovei, 2020, 1-4, 27-29. View Source
- [2] Duca, G.; Pogrebnoi, S.; Boldescu, V.; Aksakal, F.; Uncu, A.; Valica, V.; Uncu, L.; Negres, S.; Nicolescu, F.; Macaev, F. Tryptanthrin Analogues as Inhibitors of Enoyl-acyl Carrier Protein Reductase: Activity against Mycobacterium tuberculosis, Toxicity, Modeling of Enzyme Binding. Current Topics in Medicinal Chemistry, 2019, 19(8), 609-619. View Source
